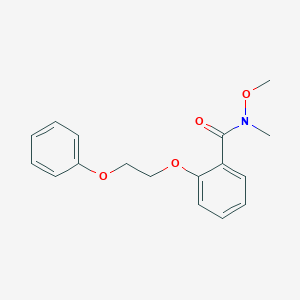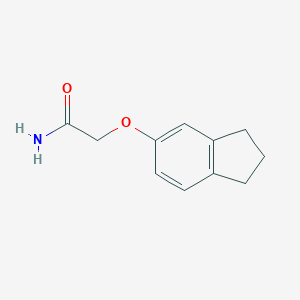
1-(2-sulfanylbenzimidazol-1-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-sulfanylbenzimidazol-1-yl)propan-2-ol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a derivative of benzimidazole and has been studied for its various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-(2-sulfanylbenzimidazol-1-yl)propan-2-ol is not fully understood. However, it has been proposed that the compound exerts its effects through the modulation of various signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway.
Biochemical and Physiological Effects:
1-(2-sulfanylbenzimidazol-1-yl)propan-2-ol has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce oxidative stress and inflammation. The compound has also been found to improve glucose uptake and insulin sensitivity in diabetic animal models. Additionally, it has been studied for its potential as a neuroprotective agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2-sulfanylbenzimidazol-1-yl)propan-2-ol in lab experiments include its potential therapeutic applications, its ability to modulate various signaling pathways, and its relatively simple synthesis method. However, the limitations include the lack of understanding of its mechanism of action, the need for further studies to determine its safety and efficacy in humans, and the potential for toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-sulfanylbenzimidazol-1-yl)propan-2-ol. These include further elucidation of its mechanism of action, determination of its safety and efficacy in human clinical trials, and exploration of its potential as a radioprotective agent. Additionally, studies could be conducted to investigate its potential as a therapeutic agent in other diseases such as cardiovascular disease and inflammatory disorders.
In conclusion, 1-(2-sulfanylbenzimidazol-1-yl)propan-2-ol is a chemical compound that has shown potential therapeutic applications in various diseases. Its synthesis method is relatively simple, and it has been found to modulate various signaling pathways. However, further studies are needed to determine its safety and efficacy in humans and to elucidate its mechanism of action.
Synthesemethoden
The synthesis of 1-(2-sulfanylbenzimidazol-1-yl)propan-2-ol involves the reaction of 2-mercaptobenzimidazole with 2-chloro-1-(propan-2-ol) in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of around 80°C. The final product is obtained after purification by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(2-sulfanylbenzimidazol-1-yl)propan-2-ol has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative disorders. The compound has been found to exhibit antioxidant, anti-inflammatory, and anti-tumor properties. It has also been studied for its potential as a radioprotective agent.
Eigenschaften
Produktname |
1-(2-sulfanylbenzimidazol-1-yl)propan-2-ol |
|---|---|
Molekularformel |
C10H12N2OS |
Molekulargewicht |
208.28 g/mol |
IUPAC-Name |
3-(2-hydroxypropyl)-1H-benzimidazole-2-thione |
InChI |
InChI=1S/C10H12N2OS/c1-7(13)6-12-9-5-3-2-4-8(9)11-10(12)14/h2-5,7,13H,6H2,1H3,(H,11,14) |
InChI-Schlüssel |
DMDXJRMUNCFICA-UHFFFAOYSA-N |
Isomerische SMILES |
CC(CN1C2=CC=CC=C2N=C1S)O |
SMILES |
CC(CN1C2=CC=CC=C2NC1=S)O |
Kanonische SMILES |
CC(CN1C2=CC=CC=C2N=C1S)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-bromo-2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269385.png)
![N-[3-(allyloxy)phenyl]-4-ethoxybenzamide](/img/structure/B269386.png)
![N-[4-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide](/img/structure/B269388.png)
![N-[4-(2-ethoxyethoxy)phenyl]-4-methoxybenzamide](/img/structure/B269389.png)
![4-(2-methoxyethoxy)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269390.png)

![2-ethoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269395.png)
![4-fluoro-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269397.png)





